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Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

Cat. No.: B088890

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Methoxymethyl)furan

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-(methoxymethyl)furan. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(methoxymethyl)furan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm

Data not available in

search results

13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific experimental tH and 3C NMR data for 2-(methoxymethyl)furan were not found
in the provided search results. The tables are placeholders for when such data becomes
available.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(methoxymethyl)furan exhibits characteristic absorption bands
corresponding to its principal functional groups. The data presented is from the NIST Chemistry
WebBook and was recorded on a dispersive instrument.[1]

Wavenumber (cm—?) Intensity Assignment
~3100 Medium =C-H stretch (furan ring)

C-H stretch (methyl and
2980-2850 Strong

methylene groups)
~1500, ~1450 Medium C=C stretch (furan ring)
~1100 Strong C-O-C stretch (ether)
~1015 Strong C-O stretch (furan ring)

=C-H out-of-plane bend (furan
~740 Strong

ring)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(methoxymethyl)furan is characterized by its
molecular ion peak and several key fragment ions.[2][3]
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miz Relative Intensity (%) Assighment

112 ~30 [M]* (Molecular lon)
81 100 [M - OCHs]*

53 ~20 [CaHs]*

43 ~40 [C2Hs0]*

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of furan derivatives is as follows:

Sample Preparation: Approximately 10-20 mg of 2-(methoxymethyl)furan is dissolved in
about 0.7 mL of a deuterated solvent (e.g., CDCI3) in a5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for protons.

H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of
approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A larger number of
scans is typically required due to the lower natural abundance of the 13C isotope. The
spectral width is generally set to 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phased and baseline corrected. The chemical shifts are referenced
to the internal standard or the residual solvent peak.
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Infrared (IR) Spectroscopy

The following is a typical procedure for obtaining an FTIR spectrum of a liquid sample like 2-
(methoxymethyl)furan:

o Sample Preparation: A small drop of neat 2-(methoxymethyl)furan is placed on the surface
of an attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe) or between two salt
plates (e.g., NaCl or KBr).

 Instrumentation: An FTIR spectrometer is used to record the spectrum.

o Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first
recorded. The sample is then scanned, and the resulting spectrum is ratioed against the
background to produce the final absorbance or transmittance spectrum. The spectrum is
typically recorded over a range of 4000 to 400 cm~1.

o Data Processing: The resulting interferogram is Fourier transformed to generate the infrared
spectrum.

The historical data from the NIST WebBook was obtained in a 10% solution in CCla for the
5000-1330 cm~* range and a 10% solution in CS:z for the 1330-625 cm~! range using a
transmission cell with a path length of 0.0121 cm.[1]

Mass Spectrometry (MS)

The electron ionization (ElI) mass spectrum is obtained using the following general procedure:

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct
insertion probe. The sample is vaporized under high vacuum.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).
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o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of 2-(methoxymethyl)furan is depicted in

the following diagram.
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Caption: Workflow for the spectroscopic analysis of 2-(Methoxymethyl)furan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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